N-[3-(4-NITROBENZENESULFONAMIDO)PHENYL]ACETAMIDE
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Overview
Description
N-[3-(4-Nitrobenzenesulfonamido)phenyl]acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a sulfonamide group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Nitrobenzenesulfonamido)phenyl]acetamide typically involves the following steps:
Nitration: The nitration of benzene to form nitrobenzene.
Sulfonation: The sulfonation of nitrobenzene to produce 4-nitrobenzenesulfonyl chloride.
Amidation: The reaction of 4-nitrobenzenesulfonyl chloride with aniline to form 4-nitrobenzenesulfonamide.
Acetylation: The acetylation of 4-nitrobenzenesulfonamide with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Nitrobenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-[3-(4-Aminobenzenesulfonamido)phenyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzenesulfonamide and acetic acid.
Scientific Research Applications
N-[3-(4-Nitrobenzenesulfonamido)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Biological Studies: It serves as a probe to study enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-Nitrobenzenesulfonamido)phenyl]acetamide involves its interaction with molecular targets such as enzymes. For instance, its inhibition of carbonic anhydrase IX is due to the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity . This inhibition can lead to the disruption of pH regulation in cancer cells, ultimately inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamide: Lacks the acetamide group and is primarily used as an intermediate in organic synthesis.
N-(4-Nitrophenyl)acetamide: Lacks the sulfonamide group and has different chemical properties and applications.
Uniqueness
N-[3-(4-Nitrobenzenesulfonamido)phenyl]acetamide is unique due to the presence of both the sulfonamide and acetamide groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in cancer research .
Properties
IUPAC Name |
N-[3-[(4-nitrophenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-3-2-4-12(9-11)16-23(21,22)14-7-5-13(6-8-14)17(19)20/h2-9,16H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRPCOMMVNUBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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